1-[[4-(Difluoromethyl)phenyl]methyl]pyrazole-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[[4-(Difluoromethyl)phenyl]methyl]pyrazole-4-carboxylic acid is an organic compound with the chemical formula C₆H₆F₂N₂O₂ . It belongs to the class of pyrazole derivatives and contains a unique difluoromethyl group attached to the pyrazole ring. This compound has garnered attention due to its potent fungicidal properties and its role as an inhibitor of succinate dehydrogenase (SDH) .
Synthesis Analysis
- Formation of 4-methylpyrazole : Begin with the synthesis of 4-methylpyrazole, which can be achieved through various methods, including the van Leusen pyrrole synthesis or the halogen dance reaction . Introduction of the Difluoromethyl Group : React 4-methylpyrazole with sodium hydroxide solution and triethyl orthoformate in the presence of hexamethylenetetramine . This reaction leads to the formation of 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid .
Chemical Reactions Analysis
The compound’s chemical reactivity is influenced by the presence of the difluoromethyl group. It inhibits the synthesis of fatty acids, which are essential for the growth of insect larvae. This property makes it more effective than other pesticides .
Properties
IUPAC Name |
1-[[4-(difluoromethyl)phenyl]methyl]pyrazole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F2N2O2/c13-11(14)9-3-1-8(2-4-9)6-16-7-10(5-15-16)12(17)18/h1-5,7,11H,6H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFYGBMGBYRKQJH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C=C(C=N2)C(=O)O)C(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.